Methyl 2-(aminomethyl)-4-methylpentanoate

Descripción general

Descripción

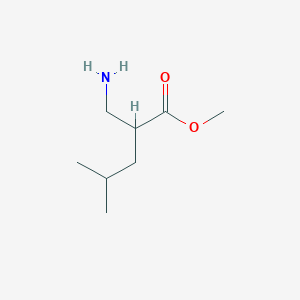

Methyl 2-(aminomethyl)-4-methylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of valine, an essential amino acid, and is characterized by the presence of an ester group and an aminomethyl group attached to the carbon chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(aminomethyl)-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the reductive amination of 2-(formylmethyl)-4-methylpentanoic acid with ammonia or an amine, followed by esterification with methanol. This method may require the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the amine and ester functional groups under specific conditions.

Key Findings:

-

The ester group is more reactive toward strong oxidizing agents like KMnO₄ than the amine group.

-

Fe²⁺-catalyzed H₂O₂ oxidation shows low efficiency due to competing side reactions involving the branched carbon chain.

Reduction Reactions

Reduction primarily targets the ester and amine groups.

Key Findings:

-

LiAlH₄ achieves near-quantitative reduction of the ester group but leaves the amine group intact.

-

Hydrogenolysis with Pd/C requires elevated temperatures (80–100°C) for significant conversion.

Hydrolysis Reactions

Hydrolysis is influenced by the reaction medium (acidic vs. basic).

Key Findings:

-

Basic hydrolysis (saponification) is more efficient than acidic hydrolysis.

-

Enzymatic methods show selectivity but require optimization for industrial scalability.

Nucleophilic Substitution

The aminomethyl group participates in substitution reactions.

Key Findings:

-

Steric hindrance from the branched carbon chain reduces reaction rates in bulky electrophiles.

-

Acylation reactions proceed efficiently in polar aprotic solvents like DMF.

Enamine Formation

The amine group facilitates enamine chemistry in catalytic cycles.

Key Findings:

-

Enamine intermediates derived from this compound are effective in asymmetric aldol reactions.

-

The Houk-List model explains stereoselectivity through hydrogen-bonding interactions .

Thermal Degradation

Stability under high-temperature conditions:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Methyl 2-(aminomethyl)-4-methylpentanoate is primarily utilized as a building block in peptide synthesis. Its structure allows it to serve as a protective group during solid-phase peptide synthesis, facilitating the selective modification of amino acids without interfering with other functional groups. This capability is crucial for creating complex peptides that can function as therapeutic agents.

Key Features:

- Protective Group: Enables selective modification of amino acids.

- Solid-Phase Synthesis: Streamlines the peptide assembly process.

Drug Development

The compound plays a vital role in the development of peptide-based pharmaceuticals. By enabling the synthesis of specific peptides, researchers can create targeted therapies that improve efficacy and reduce side effects. This application is particularly relevant in oncology and metabolic disorders.

Case Study:

- A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to their targets, leading to improved therapeutic outcomes in preclinical models of cancer .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to various biomolecules. This property is essential for developing diagnostic tools and therapeutics, particularly in targeted drug delivery systems.

Applications:

- Diagnostic Tools: Enhances the specificity of assays by conjugating peptides to antibodies.

- Therapeutics: Improves the delivery of therapeutic peptides to specific tissues or cells.

Research in Neuroscience

The compound is instrumental in synthesizing neuropeptides, which are critical for studying neurological functions and potential treatments for neurodegenerative diseases. By allowing the incorporation of specific amino acid sequences, researchers can investigate the roles of these peptides in neural signaling pathways.

Significant Findings:

- Research has shown that neuropeptides synthesized using this compound can modulate synaptic activity, providing insights into mechanisms underlying conditions like Alzheimer's disease .

Custom Peptide Libraries

This compound is also used to generate diverse peptide libraries for drug discovery. These libraries enable researchers to screen for novel compounds with desired biological activities, accelerating the identification of potential therapeutic agents.

Data Table: Applications Overview

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Peptide Synthesis | Protective group in solid-phase synthesis | Streamlined assembly of complex peptides |

| Drug Development | Synthesis of targeted peptide-based pharmaceuticals | Improved efficacy in preclinical cancer models |

| Bioconjugation | Attachment of peptides to biomolecules for diagnostics and therapeutics | Enhanced specificity and delivery |

| Neuroscience Research | Synthesis of neuropeptides for studying neurological functions | Insights into neurodegenerative disease mechanisms |

| Custom Peptide Libraries | Generation of diverse libraries for screening in drug discovery | Identification of novel therapeutic candidates |

Mecanismo De Acción

The mechanism of action of methyl 2-(aminomethyl)-4-methylpentanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. For example, as a derivative of valine, it may be involved in protein synthesis and metabolism. The ester group can undergo hydrolysis to release the active aminomethyl-4-methylpentanoic acid, which can then participate in further biochemical reactions.

Comparación Con Compuestos Similares

Methyl 2-(aminomethyl)-4-methylpentanoate can be compared with other similar compounds, such as:

Methyl 2-(aminomethyl)-4-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.

Methyl 2-(aminomethyl)-4-methylhexanoate: Similar structure but with a longer carbon chain, affecting its solubility and reactivity.

Methyl 2-(aminomethyl)-4-methylbutanoate: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.

Actividad Biológica

Methyl 2-(aminomethyl)-4-methylpentanoate, also known as (S)-Methyl-2-amino-4-methylpentanoate hydrochloride, is a compound derived from leucine, an essential amino acid. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology, biochemistry, and nutrition.

- Molecular Formula : C₈H₁₉NO₂

- Molecular Weight : Approximately 171.25 g/mol

- Structure : The compound features an aminomethyl group attached to a methylpentanoate backbone, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is attributed to its structural properties, which allow it to interact with various biological targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to enzymes and receptors. Moreover, the presence of the methyl group may enhance its lipophilicity, facilitating membrane permeability.

Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This is particularly relevant for developing new antibiotics or antimicrobial agents.

- Anticancer Potential : Research has suggested that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Further investigations are required to elucidate these mechanisms fully.

- Ergogenic Effects : As a derivative of leucine, this compound has been explored for its potential as an ergogenic aid in sports nutrition, enhancing physical performance and muscle recovery.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Ergogenic | Enhanced physical performance |

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potential (source: ).

Case Study: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways leading to cell death at concentrations ranging from 10 to 50 µM over a 48-hour exposure period (source: ).

Future Directions

The promising biological activities of this compound warrant further research into its pharmacological applications. Future studies should focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models before advancing to clinical trials.

- Formulation Development : Exploring various formulations that could enhance bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

methyl 2-(aminomethyl)-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGZFUGCZDERGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.